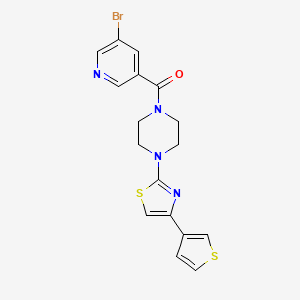

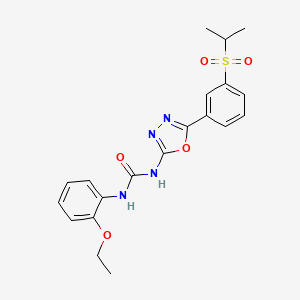

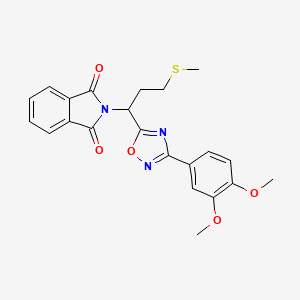

(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The synthesis of pyridine derivatives and their evaluation for antimicrobial activity represent a significant area of application for compounds with structural similarities to (5-Bromopyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. Research conducted by Patel, Agravat, and Shaikh (2011) explores the synthesis of new pyridine derivatives and their screening against various bacterial and fungal strains. This study underscores the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Applications

The study by Lefranc et al. (2013) investigates thiazole derivatives, including their growth inhibitory activity on cancer cell lines. This research highlights the potential of compounds like this compound in the development of anticancer therapeutics, particularly through the inhibition of Na+/K(+)-ATPase and oncogene activity in cancer cells (Lefranc et al., 2013).

Antioxidant Properties

The isolation and characterization of bromophenols from marine red algae by Li, Li, Gloer, and Wang (2011) provide insight into the antioxidant activities of structurally similar compounds. These natural products exhibit potent antioxidant properties, suggesting that synthetic analogs like this compound could be explored for their potential in oxidative stress-related therapeutic applications (Li, Li, Gloer, & Wang, 2011).

Anti-Inflammatory and Analgesic Properties

The research conducted by Mohamed et al. (2009) on novel quinazolinone derivatives with anti-inflammatory and analgesic properties opens up another avenue for the application of similar compounds. Their study demonstrates the pharmaceutical potential of these derivatives in managing pain and inflammation, indicating possible research directions for compounds with related chemical structures (Mohamed et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit the enzyme α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .

Mode of Action

If it acts similarly to the related compounds, it may inhibit the α-glucosidase enzyme . This inhibition could potentially slow down the breakdown of carbohydrates into sugars, thus helping to control blood sugar levels.

Biochemical Pathways

If it inhibits α-glucosidase like its related compounds , it would affect the carbohydrate digestion pathway. This could lead to a slower release of glucose into the bloodstream, potentially beneficial for managing type II diabetes mellitus.

Result of Action

If it acts like its related compounds, it could potentially slow down the release of glucose into the bloodstream by inhibiting α-glucosidase , which could help manage blood sugar levels in type II diabetes mellitus.

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4OS2/c18-14-7-13(8-19-9-14)16(23)21-2-4-22(5-3-21)17-20-15(11-25-17)12-1-6-24-10-12/h1,6-11H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGFBVUFXHUADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)

![2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)